

The Discovery and Synthesis of Henagliflozin: A Technical Guide

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Compound of Interest

Compound Name: *Henagliflozin*

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Abstract

Henagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), developed by Jiangsu Hengrui Medicine. Approved in China for the treatment of type 2 diabetes mellitus (T2DM), it represents a significant advancement in oral antihyperglycemic therapy. This technical guide provides an in-depth overview of the discovery, synthesis pathway, mechanism of action, and key experimental data for **henagliflozin**.

Introduction: The Dawn of a New-Generation Antidiabetic Agent

Henagliflozin (also known as SHR3824) is a C-glucoside derivative that selectively targets SGLT2 in the renal proximal tubules.[1][2] This inhibition blocks the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1] Its development was driven by the need for effective T2DM treatments with a low risk of hypoglycemia and potential cardiovascular benefits.[3]

Discovery and Preclinical Development

The discovery of **henagliflozin** stemmed from a focused effort to identify novel C-aryl-glucoside-type derivatives with high potency and selectivity for SGLT2 over SGLT1.[1] Jiangsu Hengrui Medicine spearheaded the development of this compound.[2][4]

In Vitro Efficacy and Selectivity

Henagliflozin demonstrated potent and highly selective inhibition of human SGLT2.

Experimental Protocol: SGLT Inhibition Assay

The inhibitory activity of **henagliflozin** on human SGLT1 and SGLT2 was assessed using a cell-based assay. Chinese Hamster Ovary (CHO) cells stably expressing either human SGLT1 or SGLT2 were used. The uptake of a radiolabeled glucose analog, ^{14}C - α -methylglucopyranoside (^{14}C -AMG), was measured in the presence of varying concentrations of **henagliflozin**. The half-maximal inhibitory concentration (IC_{50}) was determined by fitting the concentration-response data to a four-parameter logistic equation.

Transporter	IC ₅₀ (nM)	Selectivity (SGLT1/SGLT2)
Human SGLT2	2.38[5]	\multirow{2}{*}{1818-fold[5]}
Human SGLT1	4324[5]	

Table 1: In Vitro Inhibitory
Activity of Henagliflozin

In Vivo Preclinical Efficacy

The antidiabetic effects of **henagliflozin** were evaluated in rodent models of type 2 diabetes.

Experimental Protocol: Diabetic Mouse Model Study

Male db/db mice, a genetic model of type 2 diabetes, were used to assess the in vivo efficacy of **henagliflozin**. The mice were treated with oral doses of **henagliflozin** (0.3, 1.0, or 3.0 mg/kg) once daily for 43 days. Parameters such as urinary glucose excretion, plasma glucose levels, and body weight were monitored throughout the study.

Dose (mg/kg)	Reduction in Fasting Glucose	Reduction in Non-fasting Glucose
0.3	49.5% [5]	24.7% [5]
1.0	57.8% [5]	28.2% [5]
3.0	62.9% [5]	35.1% [5]

Table 2: Effect of Henagliflozin on Plasma Glucose in db/db Mice

In Goto-Kakizaki (GK) rats, another model of T2DM, daily oral administration of **henagliflozin** for 41 days led to a dose-dependent increase in urinary glucose excretion and a significant reduction in blood glucose levels.[\[5\]](#)

Dose (mg/kg)	HbA1c (%)
0.3	5.47 [5]
1.0	5.19 [5]
3.0	5.04 [5]

Table 3: Effect of Henagliflozin on HbA1c in GK Rats

Preclinical Pharmacokinetics

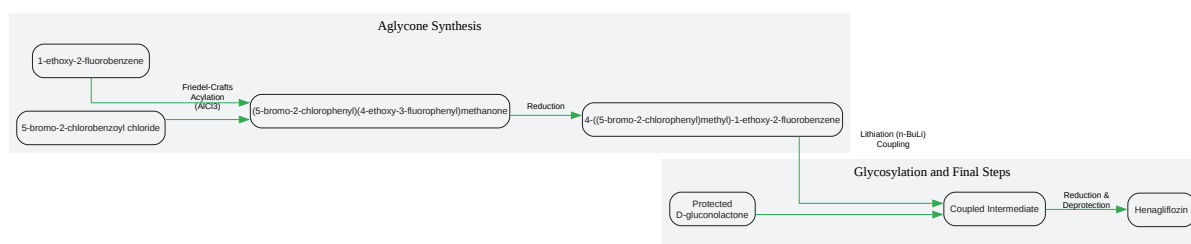
Pharmacokinetic studies in rats revealed the absorption, distribution, metabolism, and excretion profile of **henagliflozin**. Following oral administration, **henagliflozin** is absorbed and primarily metabolized via glucuronidation and oxidation.[\[6\]](#) The majority of the drug and its metabolites are eliminated through feces.[\[6\]](#)

Synthesis Pathway of Henagliflozin

The synthesis of **henagliflozin** involves a multi-step process, with key aspects detailed in patents filed by Jiangsu Hengrui Medicine. The initial described synthesis was a thirteen-step

process with an overall yield of 3%.^[1] The core of the synthesis involves the coupling of a protected glucolactone derivative with a substituted aromatic aglycone.

A representative synthesis scheme is outlined below, based on publicly available information and general methods for synthesizing C-aryl glucosides.



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A simplified representation of the **Henagliflozin** synthesis pathway.

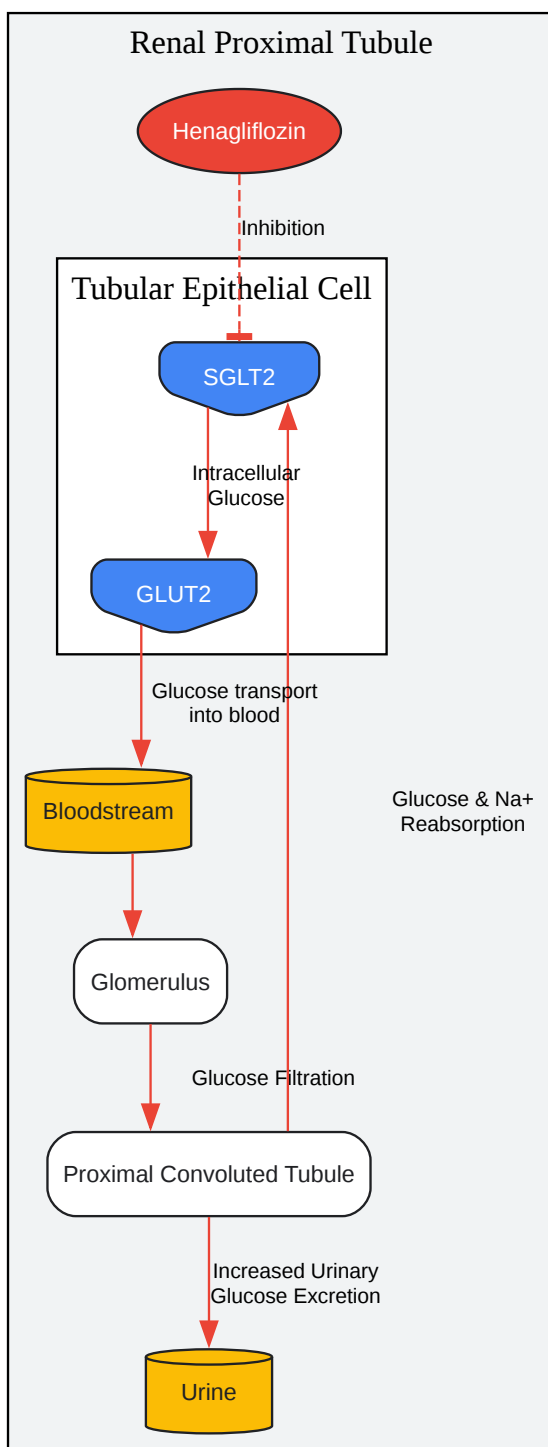
Key Steps in the Synthesis:

- **Aglycone Moiety Synthesis:** The synthesis begins with the Friedel-Crafts acylation of 1-ethoxy-2-fluorobenzene with 5-bromo-2-chlorobenzoyl chloride to form the corresponding benzophenone derivative.^[1] This is followed by reduction of the ketone to yield the diarylmethane aglycone.
- **Glycosylation:** The aglycone is then coupled with a protected D-gluconolactone derivative. This is typically achieved through lithiation of the aglycone followed by nucleophilic addition to the lactone.

- Reduction and Deprotection: The resulting lactol is then reduced, often using a silane reducing agent, and the protecting groups on the glucose moiety are removed to yield the final product, **henagliflozin**.

Mechanism of Action

Henagliflozin exerts its therapeutic effect by inhibiting SGLT2, a high-capacity, low-affinity glucose transporter located almost exclusively in the S1 segment of the proximal convoluted tubule of the kidney.



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